6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride
Description
Crystallographic Analysis of Bicyclic Naphthyridine Core
X-ray diffraction studies of 6,8-dichloro-2,7-naphthyridin-1(2H)-one reveal a planar bicyclic framework with fused pyridine and pyridone rings. The naphthyridine core adopts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.2658 Å, b = 10.8583 Å, c = 16.1842 Å, and β = 107.909°. Key structural features include:
| Parameter | Value |
|---|---|
| C6–Cl bond length | 1.737 Å ± 0.002 Å |
| C8–Cl bond length | 1.742 Å ± 0.002 Å |
| N1–C2 (pyridone) bond | 1.341 Å ± 0.003 Å |
| C5–C6–Cl bond angle | 119.3° ± 0.3° |
The hydrochloride salt forms via protonation at N2, creating a distorted octahedral coordination geometry around the chloride counterion. π-Stacking interactions between adjacent naphthyridine rings (3.246 Å interplanar distance) stabilize the crystal lattice.
Electronic Configuration and Aromaticity in 2,7-Naphthyridine Systems
The 2,7-naphthyridine system exhibits aromatic character with a 10-π-electron delocalized system. Density functional theory (DFT) calculations show:
- HOMO-LUMO gap : 4.2 eV (indicative of moderate electron mobility)
- Nucleus-independent chemical shift (NICS) : −12.3 ppm (confirming aromaticity)
Chlorine substituents at C6 and C8 induce significant electron-withdrawing effects:
- Reduces electron density at C5 (−0.18 e) and C9 (−0.21 e) via inductive effects
- Increases conjugation with the pyridone carbonyl (C=O bond length: 1.231 Å)
Substituent Effects of Chlorine Atoms at C6 and C8 Positions
The chlorine atoms exert both electronic and steric influences:
Electronic Effects
- Hammett σₚ constants: σₚ(Cl) = +0.23, creating a net +0.46 para-directing effect
- Reduces pKₐ of N2 by 1.3 units compared to non-chlorinated analogs
Steric Effects
| Interaction | Distance (Å) |
|---|---|
| Cl6⋯Cl8 intramolecular | 3.825 Å ± 0.005 Å |
| Cl6⋯H3 van der Waals | 2.967 Å ± 0.007 Å |
These substituents enforce regioselectivity in substitution reactions, favoring electrophilic attack at C5 (67% yield vs. 23% at C9 in nitration trials).
Protonation Behavior and Salt Formation Mechanisms
Protonation occurs preferentially at N2 (pyridone nitrogen) with a calculated pKₐ of 3.8 ± 0.2. Key salt formation characteristics:
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Solubility in H₂O (25°C) | 12.7 mg/mL | 0.8 mg/mL |
| Melting point | 292–299°C | 125–126°C |
| IR ν(C=O) | 1665 cm⁻¹ | 1682 cm⁻¹ |
The protonated species forms strong hydrogen bonds with chloride (N2–H⋯Cl⁻ = 1.89 Å), creating a 3D network stabilized by O–H⋯O interactions (2.12 Å). Salt formation increases thermal stability by 47°C compared to the free base.
Properties
IUPAC Name |
6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAMEJWZJJXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856437 | |
| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175559-45-1 | |
| Record name | 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is a heterocyclic compound with significant biological activities. Its structural characteristics contribute to its potential applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various diseases.
- Chemical Formula : C₈H₅Cl₂N₂O·HCl
- Molecular Weight : 251.50 g/mol
- CAS Number : 1175559-45-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study by MDPI highlights that compounds in this class can effectively inhibit the growth of bacteria and fungi. The presence of chlorine substituents at specific positions enhances their interaction with microbial targets, thereby increasing their efficacy .
Antitumor Activity
The compound has also shown promise as an antitumor agent. A systematic review identified naphthyridine derivatives as candidates for cancer treatment due to their ability to induce apoptosis in tumor cells. Specifically, studies have reported that this compound can inhibit the proliferation of melanoma cells, suggesting its potential in oncology .
Case Studies and Research Findings
The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and tumor cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H5Cl2N2O
- Molecular Weight : Approximately 251.5 g/mol
- CAS Number : 1175559-45-1
The compound features a naphthyridine core structure, characterized by two chlorine atoms at the 6 and 8 positions and a hydroxyl group at the 1 position. This unique arrangement contributes to its reactivity and potential biological activities.
Pharmaceutical Development
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is being explored for its potential as a pharmaceutical agent :
- Antimicrobial Activity : Research suggests that naphthyridine derivatives can inhibit bacterial growth. Studies are ongoing to evaluate whether this compound exhibits similar properties.
- Drug Design : The compound serves as a starting point for medicinal chemistry studies aimed at developing new drugs with targeted biological activities.
The compound is investigated for various biological activities:
- Kinase Inhibition : Similar compounds have shown promise as inhibitors for specific kinases involved in cancer progression . Understanding the mechanism of action could lead to novel treatments for malignancies.
- Antiviral Properties : There is potential for this compound to act against viruses such as hepatitis C .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of naphthyridine derivatives:
- Synthesis Protocols : A study detailed protocols for synthesizing naphthyridinones with diverse substituents to explore their biological activity profiles .
- Biological Testing : Various derivatives have been tested for their ability to inhibit specific enzymes linked to cancer progression, showcasing the importance of structure in determining activity .
- Pharmacokinetic Studies : Investigations into how these compounds interact with biological systems are crucial for assessing their safety profiles and efficacy in drug development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the naphthyridine ring and carbonyl group.
Reaction with Amines
Primary and secondary amines readily substitute chlorine atoms under mild conditions (20–80°C, ethanol or DMF solvent). Steric and electronic factors influence regioselectivity:
-
Position 6 is more reactive than position 8 due to reduced steric hindrance .
-
Bulky amines (e.g., azepane) favor substitution at position 6, while smaller amines (e.g., pyrrolidine) can substitute both positions .
Example :
Reaction with Thiols
Thiols such as 2-mercaptoethanol substitute chlorine atoms, forming thioether linkages. For example, reaction with 2-mercaptoethanol in ethanol yields 6-[(2-hydroxyethyl)thio]-8-chloro derivatives in ~85% yield .
Cyclization Reactions
The compound serves as a precursor for fused naphthyridine systems via intramolecular cyclization.
Smiles Rearrangement
Under basic conditions (e.g., NaOMe/MeOH), 6,8-dichloro-2,7-naphthyridin-1(2H)-one undergoes Smiles rearrangement to form furo[2,3-c]-2,7-naphthyridines. This reaction proceeds via nucleophilic attack of the carbonyl oxygen on the adjacent carbon, followed by ring closure .
Example :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | NaOMe, MeOH, reflux | Furo[2,3-c]-2,7-naphthyridine | 65% |
Rearrangement with Amines
Reactions with amines can trigger complex rearrangements depending on substituents and reaction time:
Steric Influence on Rearrangement
-
Primary amines : Rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones occurs within 15 hours (55–67% yield) .
-
Cyclic amines : Bulky groups (e.g., azepane) slow rearrangement, while smaller amines (e.g., pyrrolidine) accelerate it .
Mechanism :
-
Initial substitution at position 6.
-
Intramolecular attack by the amine at position 3.
-
Ring expansion and tautomerization to form the rearranged product .
Acidic Hydrolysis
Concentrated HCl at 45°C hydrolyzes the carbonyl group to a hydroxyl group, yielding 6,8-dichloro-2,7-naphthyridin-1-ol .
Example :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6,8-Dichloro-2,7-naphthyridin-1(2H)-one | HCl (conc.), 45°C, 18 h | 6,8-Dichloro-2,7-naphthyridin-1-ol | 80% |
Oxidation
The carbonyl group resists oxidation under standard conditions, but strong oxidants (e.g., KMnO₄) can degrade the ring system.
Stability and Reactivity Trends
Comparison with Similar Compounds
The structural and functional uniqueness of 6,8-dichloro-2,7-naphthyridin-1(2H)-one hydrochloride becomes evident when compared to related naphthyridine derivatives. Below is a detailed analysis:
Structural Analogues: Substituent Positioning and Halogenation
Naphthyridine derivatives are distinguished by the position of substituents and halogen atoms, which significantly influence their physicochemical and biological properties.
Key Observations :
- Halogenation Effects: The presence of two chlorine atoms at C6 and C8 in the target compound enhances its electrophilicity and binding affinity compared to mono-chlorinated analogues (e.g., 4-chloro-1,8-naphthyridin-2-one) . This is critical in kinase inhibitor design, where halogen interactions with hydrophobic enzyme pockets are pivotal .
- Ring Saturation : Saturated derivatives like 3,4-dihydro-2,7-naphthyridine-1,6-dione exhibit reduced aromaticity, altering their electronic properties and solubility compared to fully aromatic systems .
- Functional Group Diversity : Methoxy-substituted analogues (e.g., 8,9-dimethoxy derivatives) prioritize hydrogen-bonding interactions, making them potent in antiviral applications, whereas chloro-substituted variants are more suited for kinase inhibition .
Commercial Availability and Pricing
Data from chemical suppliers highlight cost variations influenced by halogenation and complexity:
- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one : $935/5g (97% purity) .
- 2,5-Dichloro-1,8-naphthyridine : $121/1g (95% purity) .
- 1,7-Naphthyridine-2-carboxylic acid : $68/250mg (98% purity) .
The higher cost of the target compound reflects its specialized role in high-value kinase inhibitor research compared to simpler carboxylic acid derivatives.
Preparation Methods
General Synthetic Strategy
The synthesis of 6,8-dichloro-2,7-naphthyridin-1(2H)-one hydrochloride typically starts from halogenated pyridine derivatives, followed by ring closure and chlorination steps to introduce chlorine atoms at the 6 and 8 positions on the naphthyridine ring. The key synthetic steps include:
- Formation of 2,7-naphthyridin-1-ol intermediates
- Halogenation at positions 6 and 8
- Conversion to hydrochloride salt for stability and handling
Detailed Preparation Method from Literature
A representative synthesis involves the reaction of 2,6-dichloro-4-((E)-2-(dimethylamino)vinyl)pyridine-3-carbonitrile with concentrated hydrochloric acid in a sealed tube at elevated temperatures. This process induces cyclization and chlorination to yield the target this compound. Key parameters include:
| Step | Conditions | Notes |
|---|---|---|
| Starting Material | 2,6-dichloro-4-((E)-2-(dimethylamino)vinyl)pyridine-3-carbonitrile | Commercially available or synthesized |
| Reagent | Concentrated HCl | Acts as both acid catalyst and chlorinating agent |
| Reaction Vessel | Sealed tube | To maintain pressure and prevent loss of volatile components |
| Temperature | Elevated (typically 100-150°C) | High temperature facilitates cyclization |
| Reaction Time | Several hours (varies by scale) | Optimization necessary for yield |
| Workup | Cooling, neutralization, crystallization | Isolates hydrochloride salt |
This method is noted for its complexity but yields a structurally pure hydrochloride salt suitable for pharmaceutical research.
Alternative Synthetic Approaches and Rearrangement Reactions
Recent studies have explored the synthesis of related 2,7-naphthyridine derivatives through nucleophilic aromatic substitution and rearrangement reactions involving 1,3-diamino-2,7-naphthyridines. These methods provide insight into regioselective substitution patterns and yield intermediates that can be converted into 6,8-dichloro derivatives.
- Reaction of 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines in absolute ethanol leads to 7-alkyl-1-amino-3-chloro derivatives, which can be further transformed.
- The nucleophilic aromatic substitution (NAr) mechanism is electronically controlled, with regioselectivity predictable by electrostatic potential (ESP) analysis, aiding in selective chlorination at positions 6 and 8.
- Reaction conditions typically involve reflux in ethanol with triethylamine as a base, followed by crystallization to isolate pure products.
| Reaction Component | Role | Typical Conditions |
|---|---|---|
| Cyclic amines (e.g., pyrrolidine, piperidine) | Nucleophiles for substitution | Reflux in absolute ethanol, 3 h |
| Triethylamine | Base to neutralize HCl byproduct | Stoichiometric amounts |
| Solvent | Absolute ethanol | Reflux conditions |
| Product Isolation | Filtration, washing, recrystallization | Yields up to 91% reported |
These methods offer alternative routes to functionalized naphthyridines that may be precursors or analogs of the target hydrochloride compound.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield/Notes | Scalability |
|---|---|---|---|---|
| HCl-mediated cyclization of vinylpyridine derivative | 2,6-dichloro-4-((E)-2-(dimethylamino)vinyl)pyridine-3-carbonitrile | Concentrated HCl, sealed tube, elevated temperature | Moderate to good yield; complex reaction | Moderate; requires sealed tube and careful handling |
| Nucleophilic aromatic substitution with cyclic amines | 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Reflux in absolute ethanol with triethylamine | High yield (up to 91%); regioselective | Good for lab scale; mild conditions |
| Rearrangement reactions of 1,3-diamino derivatives | 1,3-diamino-2,7-naphthyridines | Ethanol reflux; specific amines and temperature control | Moderate yield; requires specific amine conditions | Limited; specialized reagents |
Summary of Research Findings
- The preparation of this compound involves complex organic synthesis, often requiring elevated temperatures and sealed reaction vessels to achieve cyclization and chlorination.
- Alternative synthetic routes utilize nucleophilic aromatic substitution and rearrangement of halogenated naphthyridine derivatives, providing regioselective access to chlorinated products with good yields.
- Solubility and stability data guide the preparation of stock solutions for research use, emphasizing solvent choice and storage conditions to maintain compound integrity.
- The selection of method depends on available starting materials, desired scale, and purity requirements.
Q & A
Q. What synthetic routes are recommended for preparing 6,8-dichloro-2,7-naphthyridin-1(2H)-one hydrochloride?
The synthesis typically involves chlorination of a naphthyridinone precursor. For example:
- Direct chlorination : Reacting 2,7-naphthyridin-1(2H)-one with phosphorus oxychloride (POCl₃) at 130–140°C under sealed conditions yields chlorinated derivatives. This method achieves ~80% efficiency for analogous compounds .
- Substitution reactions : Chlorine atoms in dichloro-naphthyridines can be replaced with amines or alcohols under controlled conditions (e.g., NH₃ in isopropanol at 110°C for 3 days) .
Q. How can the purity and structural integrity of this compound be validated?
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural confirmation, with data-to-parameter ratios >12:1 and R-factors <0.1 .
- Spectroscopic methods : Use H/C NMR to confirm substitution patterns and FT-IR to detect functional groups (e.g., carbonyl at ~1650–1750 cm).
- HPLC-MS : Quantify purity (>98%) and detect impurities like unreacted precursors or dechlorinated byproducts .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of chlorine substituents in this compound?
- DFT calculations : Predict the electrophilic reactivity of Cl atoms at positions 6 and 8 using frontier molecular orbital (FMO) analysis. For example, the LUMO energy of chlorine-substituted naphthyridines correlates with susceptibility to nucleophilic attack .
- Molecular docking : Study interactions with biological targets (e.g., kinases) to rationalize substituent effects on binding affinity, as seen in related naphthyridine-based kinase inhibitors .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate misassigned substituents .
- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism) that obscure signals in aromatic systems .
- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles caused by disorder or twinning .
Q. How can reaction conditions be optimized to minimize byproducts in amine-substitution reactions?
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and reagent stoichiometry to identify optimal conditions. For example:
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar naphthyridine derivatives?
- Reaction scalability : Lower yields in large-scale reactions (e.g., >10 mmol) may stem from inefficient heat transfer or agitation. Use microwave-assisted synthesis for improved consistency .
- Impurity profiling : Byproducts like 6-chloro-8-hydroxy derivatives (from partial hydrolysis) can reduce apparent yields. Use LC-MS to track side reactions .
- Catalyst effects : Some routes employ metal catalysts (e.g., Pd for cross-couplings), which may introduce variability due to trace oxygen or moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
